What is 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride
What is 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride
Technical Monograph: 2-Amino-2-(3-methylphenyl)acetic Acid Hydrochloride
Executive Summary & Chemical Identity
2-Amino-2-(3-methylphenyl)acetic acid hydrochloride (also known as 3-methylphenylglycine HCl) is a critical chiral building block in modern medicinal chemistry. As a derivative of phenylglycine, it serves as a constrained analogue of phenylalanine, introducing specific steric and electronic properties to peptide backbones and small molecule inhibitors.
Its primary utility lies in peptidomimetics, where the shortening of the side chain (removal of the methylene spacer found in phenylalanine) restricts conformational freedom, often enhancing potency and selectivity for targets such as metabotropic glutamate receptors (mGluR) and
Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride |
| Common Synonyms | 3-Methylphenylglycine HCl; |
| CAS Number (Racemic) | Generic parent acid:[1][2][3][4] 13269-38-0; R-isomer HCl: 1192552-00-3 |
| Molecular Formula | C |
| Molecular Weight | 201.65 g/mol (Salt); 165.19 g/mol (Free Base) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Et |
| pKa (Calculated) | |
| Chirality | Available as Racemate, (R)-enantiomer, or (S)-enantiomer |
Synthetic Methodology
The synthesis of 3-methylphenylglycine generally proceeds via the Strecker synthesis, a robust method for generating
Core Synthesis Workflow (Strecker)
The following diagram outlines the industrial standard route from 3-methylbenzaldehyde.
Figure 1: Standard Strecker synthesis pathway. The aminonitrile intermediate is hydrolyzed under acidic conditions to yield the hydrochloride salt directly.
Enantioselective Resolution
For drug candidates requiring high enantiomeric excess (ee > 99%), classical resolution is often employed:
-
Derivatization: Acylation of the racemic amino acid.
-
Enzymatic Hydrolysis: Use of Acylase I (Aspergillus melleus) to selectively hydrolyze the L-enantiomer amide.
-
Separation: Extraction of the free L-amino acid (aqueous phase) from the unreacted D-amide (organic phase).
Critical Handling: The Racemization Challenge
The defining technical challenge of working with 2-Amino-2-(3-methylphenyl)acetic acid is racemization . Unlike phenylalanine, the
Mechanism of Failure (Azlactone Pathway)
During peptide coupling, the activated ester intermediate can cyclize to form an oxazolone (azlactone). The
Figure 2: Azlactone-mediated racemization mechanism. The benzylic position of 3-methylphenylglycine stabilizes the enol form, accelerating stereochemical loss.
Mitigation Protocols (Self-Validating System)
To ensure integrity during synthesis, follow this specific coupling protocol:
-
Avoid Strong Bases: Do not use DBU or high concentrations of DIEA. Use Sym-collidine (2,4,6-trimethylpyridine) as the base; it is sufficient to neutralize the HCl salt but sterically hindered enough to minimize proton abstraction.
-
Coupling Reagents: Use HATU/HOAt or DIC/Oxyma . Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt in suppressing racemization for phenylglycines.
-
Pre-activation: Minimize pre-activation time. Add the amine nucleophile immediately after the coupling reagent.
-
Validation: Always monitor the coupling via chiral HPLC (e.g., Chiralpak AD-H or Crownpak CR) to quantify % racemization.
Strategic Utilization in Drug Discovery
Researchers utilize 2-Amino-2-(3-methylphenyl)acetic acid to exploit the "Magic Methyl" effect and conformational constraints.
-
Conformational Constraint: The removal of the
methylene group (compared to phenylalanine) brings the aromatic ring closer to the peptide backbone. This restricts the and torsion angles, locking the side chain into a specific orientation that can dramatically increase binding affinity if it matches the receptor pocket. -
The "Magic Methyl" Effect: The 3-methyl group on the phenyl ring serves two purposes:
-
Lipophilicity: Increases
by ~0.5 units, improving membrane permeability and blood-brain barrier (BBB) penetration. -
Metabolic Stability: The methyl group can block metabolic hotspots on the phenyl ring (preventing hydroxylation) or sterically hinder proteolysis of the adjacent peptide bond.
-
Target Applications:
-
mGluR Antagonists: Phenylglycine scaffolds are privileged structures for metabotropic glutamate receptors.
- -Lactamase Inhibitors: Used to modify the side chains of cephalosporins to evade bacterial resistance mechanisms.
Analytical Characterization
For quality control, standard C18 HPLC is insufficient for enantiomeric purity.
Recommended Method for Enantiomeric Excess (ee):
-
Column: Crownpak CR(+) (Daicel) or Chirobiotic T (Astec).
-
Mobile Phase: Aqueous HClO
(pH 1.5–2.0). -
Detection: UV at 210 nm or 254 nm.
-
Mechanism: The crown ether stationary phase forms a host-guest complex with the ammonium group of the amino acid. The 3-methylphenyl group provides the steric discrimination necessary for separation.
References
-
Ma, J. A. (2003).
-amino acids." Angewandte Chemie International Edition, 42(36), 4290-4299. -
Racemization in Peptide Synthesis: Liang, C., et al. (2017).[5] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(24), 2374-2378.
-
Chiral Separation Techniques: Hyun, M. H. (2006). "Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases." Journal of Separation Science, 29(6), 750-761.
-
Magic Methyl Effect in Drug Design: Schönherr, H., & Cernak, T. (2013). "Profound methyl effects in drug discovery and a call for new C-H methylation reactions." Angewandte Chemie, 52(47), 12256-12267.
Sources
- 1. 1192552-00-3 R-3-Methylphenylglycine hydrochloride [chemsigma.com]
- 2. 1192552-00-3 R-3-Methylphenylglycine hydrochloride [chemsigma.com]
- 3. R-3-Methylphenylglycine hydrochloride CAS#: 1192552-00-3 [m.chemicalbook.com]
- 4. Designing Next-Generation Drug-like Molecules for Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
